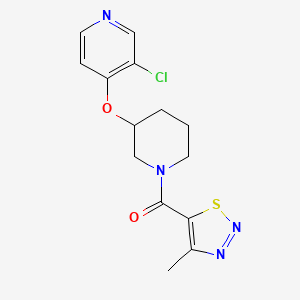

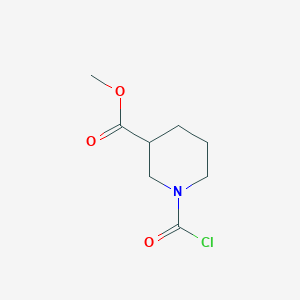

(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

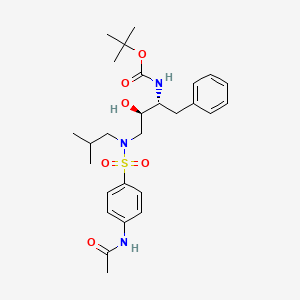

This compound is a liver-targeted, orally available prodrug . It is converted by liver carboxyesterase (CES1) to its zwitterionic active drug . The compound selectively inhibits PCSK9 protein synthesis . The molecular formula of the compound is C14H15ClN4O2S and it has a molecular weight of 338.81.

Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, such as a chloropyridinyl group, a piperidinyl group, and a thiadiazolyl group. These groups contribute to the overall properties and reactivity of the molecule.Physical And Chemical Properties Analysis

The compound is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL .Wissenschaftliche Forschungsanwendungen

Catalytic Protodeboronation of Pinacol Boronic Esters

- Field : Organic Synthesis

- Application : This compound could potentially be used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .

- Method : The method involves a radical approach to catalytic protodeboronation .

- Results : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .

Inhibitors of Protein Kinase B (Akt)

- Field : Medicinal Chemistry

- Application : This compound could potentially be used as an orally bioavailable inhibitor of Protein Kinase B (Akt), which is an important component of intracellular signaling pathways regulating growth and survival .

- Method : The method involves the optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines .

- Results : Representative compounds modulated biomarkers of signaling through PKB in vivo and strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses .

Enhancing Anti-Stress Response

- Field : Veterinary Medicine

- Application : This compound could potentially be used to enhance the body’s anti-stress response, especially in response to oxidative stress, cold and heat stress-induced ascites, and nutritional stress caused by imbalances, decreased digestion and absorption rates, and decreased growth rates .

- Method : The method involves administering the compound to animals to improve fur quality, making it shiny, oily, and smooth .

- Results : The compound effectively reduces the mortality rate caused by stress during transportation and reduces the occurrence rate of PSE meat caused by slaughter stress .

Anti-Inflammatory and Analgesic Activities

- Field : Pharmacology

- Application : Certain derivatives of this compound have shown anti-inflammatory and analgesic activities .

- Method : The method involves the synthesis of certain derivatives of the compound and testing their biological activities .

- Results : The derivatives showed anti-inflammatory and analgesic activities along with an ulcerogenic index (0.82 and 0.89) compared with indomethacin and celecoxib .

Eigenschaften

IUPAC Name |

[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4O2S/c1-9-13(22-18-17-9)14(20)19-6-2-3-10(8-19)21-12-4-5-16-7-11(12)15/h4-5,7,10H,2-3,6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMEKZNNNPSLECS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCCC(C2)OC3=C(C=NC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[3-(1,1-Difluoroethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2900404.png)

![ethyl 2-(2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2900412.png)

![(3R,8As)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylic acid;hydrochloride](/img/structure/B2900413.png)

![[2-(N-cyclohexylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2900418.png)

![(E)-4-(Dimethylamino)-N-[(2-pyrrolidin-1-ylsulfonylphenyl)methyl]but-2-enamide](/img/structure/B2900423.png)